An In-depth Technical Guide to the Chemical Properties of (R)-Thiomalic Acid
An In-depth Technical Guide to the Chemical Properties of (R)-Thiomalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-thiomalic acid, also known as (R)-mercaptosuccinic acid, is a chiral dicarboxylic acid featuring a thiol functional group. As the enantiomer of (S)-thiomalic acid, it possesses unique stereospecific properties that are of significant interest in pharmaceutical sciences, materials science, and biochemistry. Its structure, which combines the functionalities of a carboxylic acid and a thiol, allows it to participate in a wide range of chemical reactions and interactions, including chelation of heavy metals and formation of self-assembled monolayers. This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-thiomalic acid, detailed experimental protocols for their determination, and visualizations of its application in chemical synthesis.
Core Chemical and Physical Properties
(R)-thiomalic acid is the dextrorotatory enantiomer of thiomalic acid. While much of the available literature reports on the racemic mixture (DL-thiomalic acid), the properties of the individual enantiomers are critical for stereospecific applications. The following tables summarize the key quantitative data for thiomalic acid, with specific values for the (R)-enantiomer where available.
Table 1: General and Identification Properties
| Property | Value | Reference |
| IUPAC Name | (2R)-2-Sulfanylbutanedioic acid | |
| Synonyms | (R)-Mercaptosuccinic acid, D-Thiomalic acid | [1] |
| CAS Number | Not explicitly found for (R)-isomer; 74708-34-2 for (S)-isomer; 70-49-5 for racemate | [2][3][4] |
| Molecular Formula | C₄H₆O₄S | [3] |
| Molecular Weight | 150.15 g/mol | [1] |
| ChEBI ID | CHEBI:38705 (Racemate) | [5] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [6][7] |
| Odor | Sulfidic | |
| Melting Point | 151 to 154 °C (for racemate) | [1] |
| Boiling Point | 256.3 °C at 760 mmHg (for racemate) | |
| Solubility | Soluble in water (150 g/L at 20°C), alcohol, and acetone. Moderately soluble in ether. Practically insoluble in benzene. | [3][6] |
| pKa₁ | ~3.3-3.5 (first carboxyl group) | [8][9][10] |
| pKa₂ | ~4.7-5.1 (second carboxyl group) | [9] |
| pKa₃ | ~10.6 (thiol group) |
Table 3: Optical Properties for (R)-Thiomalic Acid
| Property | Value | Notes | Reference |
| Specific Rotation [α] | Expected to be positive (+) | Enantiomers rotate plane-polarized light in equal but opposite directions. The (S)-enantiomer is reported to be levorotatory (-). Therefore, the (R)-enantiomer is dextrorotatory (+). | [11][12] |
| Typical Measurement | [α]D20 (c, solvent) | The specific rotation value is dependent on concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm).[12] |
Spectroscopic Data
While specific spectra for (R)-thiomalic acid are not provided, the expected characteristic signals based on its functional groups are as follows:
-
Infrared (IR) Spectroscopy :
-
O-H stretch (Carboxylic Acid) : A very broad absorption in the range of 3400–2500 cm⁻¹.
-
C=O stretch (Carboxylic Acid) : A strong, sharp absorption around 1710 cm⁻¹.
-
S-H stretch (Thiol) : A weak absorption near 2550 cm⁻¹. This peak can sometimes be difficult to distinguish.
-
C-O stretch : An absorption in the 1300-1200 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Protons on the carbon backbone would appear as multiplets. The acidic protons of the carboxyl groups and the thiol group would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
-
¹³C NMR : Signals corresponding to the two carboxylic carbons (C=O) would be observed in the range of 170-180 ppm. Signals for the two aliphatic carbons would also be present.
-
Experimental Protocols
The following sections detail the standard methodologies for determining key chemical properties of (R)-thiomalic acid.
Determination of Optical Rotation (Polarimetry)
Objective: To measure the specific rotation [α] of (R)-thiomalic acid, confirming its enantiomeric identity and purity.
Methodology:
-
Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to ensure a stable reading.[13]
-
Blank Measurement: Fill a clean polarimeter cell (typically 1 dm in length) with the chosen solvent (e.g., water or ethanol). Ensure no air bubbles are present in the light path. Place the cell in the polarimeter and zero the instrument.[13]
-
Sample Preparation: Accurately weigh a sample of (R)-thiomalic acid (e.g., 100 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask. This creates a solution with a known concentration (c) in g/mL.[14]
-
Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution before filling it completely. Again, ensure no air bubbles are present. Place the filled cell into the instrument and record the observed rotation (α) in degrees. Record the temperature (t).[13][15]
-
Calculation: Calculate the specific rotation using the Biot's law formula:[16] [α]λt = α / (l × c)
-
[α]λt is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Determination of Acid Dissociation Constants (pKa) by Potentiometric Titration
Objective: To determine the two pKa values for the carboxylic acid groups of (R)-thiomalic acid.
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]
-
Sample Preparation: Prepare an aqueous solution of (R)-thiomalic acid with a known concentration (e.g., 0.01 M). To maintain constant ionic strength, a background electrolyte like 0.1 M KCl can be added.[8][17]
-
Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of a burette filled with a standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free). Purging the solution with nitrogen can prevent interference from atmospheric CO₂.[8][18]
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show two distinct buffer regions and two equivalence points. The pKa values correspond to the pH at the half-equivalence points (the midpoint of each buffer region).
-
Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot indicate the equivalence points with high precision. The pKa is the pH at half the volume of the corresponding equivalence point.[8]
-
Applications and Reaction Pathways
(R)-thiomalic acid and its derivatives are utilized in various applications, from pharmaceuticals to nanotechnology.
Structural Relationships
The structural relationship between succinic acid, malic acid, and the enantiomers of thiomalic acid highlights the key functional group transformations.
Caption: Logical relationship between succinic acid, malic acid, and thiomalic acid enantiomers.
Synthesis of Sodium Aurothiomalate
Thiomalic acid is a key precursor in the synthesis of Sodium Aurothiomalate, a gold-based disease-modifying antirheumatic drug (DMARD).[1][19] The thiol group strongly chelates the gold(I) ion.
Caption: Experimental workflow for the synthesis of Sodium Aurothiomalate from thiomalic acid.[20]
Role as a Nanoparticle Capping Agent
The thiol group of (R)-thiomalic acid provides a strong anchor to the surface of noble metal nanoparticles, such as gold (AuNPs), preventing their aggregation and allowing for further functionalization via the carboxylic acid groups.[21][22]
Caption: Role of (R)-thiomalic acid in the synthesis and stabilization of gold nanoparticles (AuNPs).
Stability and Safety
-
Chemical Stability: (R)-thiomalic acid is stable under normal laboratory conditions.[1]
-
Conditions to Avoid: Direct sunlight, high temperatures, and contact with strong bases or strong oxidizing agents should be avoided to prevent decomposition or unwanted reactions.[20]
-
Hazardous Decomposition Products: When heated to decomposition, it may release toxic fumes, including carbon oxides (CO, CO₂) and sulfur oxides (SOx).[20]
-
Safety Precautions: (R)-thiomalic acid is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or under a fume hood.[6]
Conclusion
(R)-thiomalic acid is a multifunctional chiral molecule with well-defined chemical properties. Its dicarboxylic acid and thiol moieties govern its solubility, reactivity, and acidity, while its chirality dictates its optical activity. Understanding these properties, from its specific rotation to its pKa values, is essential for its effective application in stereospecific synthesis, pharmaceutical development, and the creation of advanced nanomaterials. The protocols and data presented in this guide serve as a foundational resource for professionals engaged in research and development involving this versatile compound.
References
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- 19. SODIUM AUROTHIOMALATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 20. US1994213A - Process for manufacture of sodium auro-thiomalate - Google Patents [patents.google.com]
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